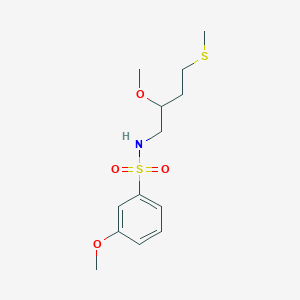![molecular formula C17H21ClN8O2S B2702411 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 898414-63-6](/img/structure/B2702411.png)
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide” is a pharmacologically active substance that has an anti-inflammatory effect . It contains a total of 58 bonds, including 33 non-H bonds, 17 multiple bonds, 12 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 secondary amide .
Molecular Structure Analysis
The molecular formula of this compound is C18H21N7O3S . It has a molecular weight of 415.477 . The structure includes a [1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl moiety, which is linked to a thioacetamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 415.477 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Insecticidal Assessment
One study highlights the synthesis of innovative heterocycles, including triazolo[4,3-a][1,3,5]triazine derivatives, and their evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in developing new pesticides (Fadda et al., 2017).
Antimicrobial Activities
Another study focused on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. The research emphasizes the creation of novel compounds from various ester ethoxycarbonylhydrazones with primary amines, showcasing their significant potential in combating microbial infections (Bektaş et al., 2007).
Anticancer and Antimicrobial Evaluation
Research into N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines has shown promising anticancer and antimicrobial activities. This indicates the compound's role in medical and pharmaceutical applications, particularly in cancer therapy (Kumar et al., 2019).
Physiological and Biochemical Impact on Plants
Investigations into s-triazines, including derivatives similar to the compound , have demonstrated their influence on various enzymes of carbohydrate and nitrogen metabolism in plants. Such studies are crucial for understanding the biochemical and physiological effects of these compounds on plant life (Wu et al., 1971).
Heterocyclic Compound Synthesis for Drug Development
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions highlight the compound's utility in drug development, particularly for creating new pharmaceutical agents with potential therapeutic applications (Mohamed, 2021).
Safety and Hazards
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN8O2S/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)29-9-13(27)21-11-8-10(18)6-7-12(11)28-3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZWMOPKDCCRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)
![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)






![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)



